4-Bromo-3-methoxypyridin-2-amine 4-Bromo-3-methoxypyridin-2-amine
Brand Name: Vulcanchem
CAS No.: 1804876-78-5
VCID: VC5676131
InChI: InChI=1S/C6H7BrN2O/c1-10-5-4(7)2-3-9-6(5)8/h2-3H,1H3,(H2,8,9)
SMILES: COC1=C(C=CN=C1N)Br
Molecular Formula: C6H7BrN2O
Molecular Weight: 203.039

4-Bromo-3-methoxypyridin-2-amine

CAS No.: 1804876-78-5

Cat. No.: VC5676131

Molecular Formula: C6H7BrN2O

Molecular Weight: 203.039

* For research use only. Not for human or veterinary use.

4-Bromo-3-methoxypyridin-2-amine - 1804876-78-5

Specification

CAS No. 1804876-78-5
Molecular Formula C6H7BrN2O
Molecular Weight 203.039
IUPAC Name 4-bromo-3-methoxypyridin-2-amine
Standard InChI InChI=1S/C6H7BrN2O/c1-10-5-4(7)2-3-9-6(5)8/h2-3H,1H3,(H2,8,9)
Standard InChI Key GNIQIEYMMMXCJT-UHFFFAOYSA-N
SMILES COC1=C(C=CN=C1N)Br

Introduction

Chemical and Structural Properties

Molecular Characteristics

The compound features a pyridine ring substituted with an amino group at position 2, a methoxy group at position 3, and a bromine atom at position 4. Its molecular formula is C₆H₇BrN₂O, with a molecular weight of 203.04 g/mol . Key physicochemical properties include:

PropertyValueSource
Boiling PointNot reported
Melting PointNot reported
Density1.5±0.1 g/cm³ (analog estimate)
SolubilitySlightly soluble in water
LogP (Partition Coefficient)2.26 (predicted)

The SMILES notation is COC1=C(C=CN=C1N)Br, and its InChIKey is GNIQIEYMMMXCJT-UHFFFAOYSA-N .

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) analysis of a related synthesis intermediate, 3-bromo-2-methoxypyridin-4-amine, reveals:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.67 (d, J = 5.6 Hz, 1H), 6.26 (d, J = 5.6 Hz, 1H), 3.90 (s, 3H) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The most efficient route involves bromination of 2-methoxypyridin-4-amine using N-bromosuccinimide (NBS) in dichloromethane (DCM) at 25°C for 4 hours :

  • Reagents: 2-Methoxypyridin-4-amine, NBS (1:1 molar ratio).

  • Conditions: Stirring at room temperature, followed by purification via column chromatography (SiO₂, petroleum ether/EtOAc).

  • Yield: 96.6% .

Industrial Considerations

Large-scale production may employ continuous flow reactors to optimize halogenation efficiency. Automated systems ensure precise control over temperature and reagent stoichiometry, minimizing byproducts.

Applications in Organic and Medicinal Chemistry

Pharmaceutical Intermediates

The compound’s reactive bromine and amino groups enable diverse transformations:

  • Suzuki-Miyaura Cross-Coupling: Palladium-catalyzed coupling with boronic acids introduces aryl/heteroaryl groups at the bromine position .

  • Nucleophilic Aromatic Substitution (SNAr): Methoxy and amino groups activate the ring for substitutions, facilitating the synthesis of polyfunctionalized pyridines .

Hazard StatementCodePrecautionary Measures
Skin irritationH315Wear protective gloves/clothing
Serious eye irritationH319Use eye/face protection
Respiratory irritationH335Avoid inhalation of dust
Harmful if swallowedH302Do not eat/drink during handling

Exposure Controls

  • Engineering Controls: Use fume hoods to limit airborne exposure .

  • Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles .

Regulatory and Environmental Considerations

Environmental Impact

No ecotoxicological data is available, but brominated compounds generally require careful disposal to prevent groundwater contamination .

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